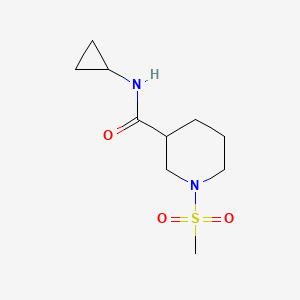![molecular formula C20H24N4O4 B4237793 5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4237793.png)
5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline
Overview
Description
5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is commonly referred to as ENPA and has a chemical formula of C22H27N5O4. In
Scientific Research Applications
ENPA has shown promising results in various scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting metal ions in solution. ENPA has also been investigated for its antitumor activity and has shown to inhibit the growth of cancer cells in vitro. Additionally, ENPA has been studied for its potential use in the development of organic semiconductors for electronic devices.
Mechanism of Action
The exact mechanism of action of ENPA is not fully understood. However, studies have suggested that ENPA may interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways. ENPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
ENPA has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that ENPA can inhibit the growth of cancer cells and induce apoptosis. ENPA has also been shown to exhibit antibacterial activity against certain strains of bacteria. Additionally, ENPA has been studied for its potential use as a fluorescent probe for detecting metal ions in solution.
Advantages and Limitations for Lab Experiments
ENPA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. ENPA has also been shown to have low toxicity, making it suitable for use in biological assays. However, ENPA has some limitations, including its limited solubility in water and its tendency to form aggregates in solution, which can affect its fluorescence properties.
Future Directions
Several future directions for research on ENPA can be identified. One potential area of research is the development of new synthetic methods for ENPA that can improve the yield and purity of the final product. Additionally, further studies on the mechanism of action of ENPA are needed to fully understand its biological activity. ENPA's potential use as a fluorescent probe for detecting metal ions in solution can also be further explored. Finally, ENPA's potential use in the development of organic semiconductors for electronic devices can be investigated.
In conclusion, ENPA is a chemical compound that has shown promising results in various scientific research applications. Its potential uses in medicinal chemistry, material science, and electronic devices make it an exciting area of research. Further studies on the synthesis, mechanism of action, and applications of ENPA can lead to new discoveries and advancements in these fields.
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-3-28-17-7-4-15(5-8-17)20(25)23-12-10-22(11-13-23)16-6-9-19(24(26)27)18(14-16)21-2/h4-9,14,21H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEANFDDLQICBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,2-dimethylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4237714.png)
![ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4237725.png)
![2-[(3-bromo-5-ethoxy-4-isopropoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4237727.png)
![3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4237734.png)

![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4237747.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4237755.png)
![5-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]-2-furamide](/img/structure/B4237765.png)

![methyl 2-{[(2-methyl-5-oxo-3-pyrazolidinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate acetate](/img/structure/B4237781.png)
![6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4237788.png)
![N-(2-fluorophenyl)-N'-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]urea](/img/structure/B4237792.png)


